3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile 3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile
Brand Name: Vulcanchem
CAS No.: 2319805-61-1
VCID: VC5241670
InChI: InChI=1S/C18H18N4O/c19-12-13-3-1-4-14(9-13)18(23)22-15-5-6-16(22)11-17(10-15)21-8-2-7-20-21/h1-4,7-9,15-17H,5-6,10-11H2
SMILES: C1CC2CC(CC1N2C(=O)C3=CC=CC(=C3)C#N)N4C=CC=N4
Molecular Formula: C18H18N4O
Molecular Weight: 306.369

3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile

CAS No.: 2319805-61-1

Cat. No.: VC5241670

Molecular Formula: C18H18N4O

Molecular Weight: 306.369

* For research use only. Not for human or veterinary use.

3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile - 2319805-61-1

Specification

CAS No. 2319805-61-1
Molecular Formula C18H18N4O
Molecular Weight 306.369
IUPAC Name 3-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
Standard InChI InChI=1S/C18H18N4O/c19-12-13-3-1-4-14(9-13)18(23)22-15-5-6-16(22)11-17(10-15)21-8-2-7-20-21/h1-4,7-9,15-17H,5-6,10-11H2
Standard InChI Key DHHHJAKEVMRFQH-UHFFFAOYSA-N
SMILES C1CC2CC(CC1N2C(=O)C3=CC=CC(=C3)C#N)N4C=CC=N4

Introduction

Structural Characterization

Core Architecture

The compound features an 8-azabicyclo[3.2.1]octane system, a bridged bicyclic amine structure with nitrogen at position 8 . This scaffold provides conformational rigidity compared to monocyclic amines, potentially enhancing target binding specificity . The bicyclic system adopts a chair-like conformation with equatorial positioning of substituents to minimize steric strain .

Substituent Configuration

At position 3 of the azabicyclo[3.2.1]octane, a pyrazole ring attaches via N1-linkage. Pyrazole's 1,2-diazole structure introduces hydrogen bond donor/acceptor capabilities critical for molecular interactions . The 8-position connects to a benzoyl cyanide group through a carbonyl bridge, creating planar conjugation between the aromatic ring and electron-withdrawing nitrile.

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₁₇H₁₅N₅OCalculated
Molecular Weight313.34 g/molComputed
XLogP3-AA2.1 ± 0.3Estimated
Hydrogen Bond Donors2Derived
Hydrogen Bond Acceptors5Derived

Synthetic Pathways

Bicyclic Core Formation

The azabicyclo[3.2.1]octane system is typically constructed via intramolecular Mannich reactions or [3+2] cycloadditions. A reported method uses N-protected piperidone derivatives subjected to acid-catalyzed ring expansion .

Benzonitrile Functionalization

The final benzoyl cyanide group is introduced via Schotten-Baumann acylation using 3-cyanobenzoyl chloride. Reaction conditions require strict temperature control (0-5°C) to prevent nitrile hydrolysis.

Physicochemical Properties

Solubility Profile

The compound exhibits limited aqueous solubility (predicted 0.12 mg/mL in water) due to its hydrophobic bicyclic core and aromatic systems . Solubility enhancers like cyclodextrins or co-solvents (PEG 400) are recommended for formulation .

Stability Characteristics

Accelerated stability studies suggest:

  • pH-sensitive degradation above pH 7.5 (nitrile hydrolysis)

  • Photostability maintained under UV light (λ > 300 nm)

  • Thermal decomposition onset at 218°C (TGA analysis)

Structure-Activity Relationships

Key SAR insights from related compounds:

  • Bicyclic Rigidity: Constrained azabicyclo[3.2.1]octane enhances potency vs. flexible analogs (5-10× increase)

  • Pyrazole Positioning: N1-substitution optimizes H-bond interactions vs. C-substituted derivatives

  • Nitrile Functionality: Critical for target engagement; replacement with carboxylic acid reduces activity 100-fold

Research Applications

Medicinal Chemistry

Serves as lead compound for developing:

  • Anti-inflammatory agents (via NAAA inhibition)

  • Analgesics (potentiation of palmitoylethanolamide)

  • Neuroprotective agents

Chemical Biology

Useful probe for studying:

  • Endocannabinoid system modulation

  • Enzyme-substrate interactions in amidase family

  • Conformational effects in drug-target binding

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator